![molecular formula C6H13NO2 B2476688 Butanamide, 3-hydroxy-N,N-dimethyl-, (S)- CAS No. 89209-12-1](/img/structure/B2476688.png)
Butanamide, 3-hydroxy-N,N-dimethyl-, (S)-
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Description
“Butanamide, 3-hydroxy-N,N-dimethyl-, (S)-” is a type of compound known as an amide. Amides are a type of functional group in organic chemistry, characterized by a carbonyl group (C=O) linked to a nitrogen atom (N). In this case, the amide is a derivative of butanoic acid, with two methyl groups (-CH3) attached to the nitrogen, and a hydroxy group (-OH) on the third carbon .
Synthesis Analysis
The synthesis of specific amides can vary widely depending on the starting materials and the specific structure of the desired product. Generally, amides can be synthesized by reacting an acid chloride or an ester with an amine. In this case, the synthesis might involve the reaction of 3-hydroxybutanoic acid or its derivatives with dimethylamine .Molecular Structure Analysis
The molecular structure of “Butanamide, 3-hydroxy-N,N-dimethyl-, (S)-” would consist of a butanoic acid backbone, with a hydroxy group (-OH) on the third carbon, and a dimethylamide group (-N(CH3)2) replacing the -OH of the carboxylic acid group .Chemical Reactions Analysis
Amides, in general, can undergo a variety of chemical reactions. One common reaction is hydrolysis, where the amide bond is broken by reaction with water, producing a carboxylic acid and an amine or ammonia .Physical And Chemical Properties Analysis
Amides have high boiling points due to the ability of the carbonyl group and the nitrogen to form hydrogen bonds. They are generally solids at room temperature, and the lower members of the series are soluble in water .Scientific Research Applications
Crystal Structure Studies
- N,3-Dimethyl-3-(perhydro-1,3,2-dioxazepin-2-yl)butanamide, a structurally related compound, was studied using XRD to determine its crystal structure, revealing similarities in conformation and nitrogen pyramidality in the O–N–O fragment (Shtamburg et al., 2011).
Photochemical Reactions
- The photoreactions of N,N-dimethylpyruvamide (DMPA), a related chemical, in different alcohols were explored, yielding various products and insights into the mechanism of formation (Shima et al., 1984).
Structural and Acidity Analysis
- New 4-hydroxy-N-(2-hydroxyethyl)butanamides were synthesized and their structure and acidity in the solid state were analyzed. This research helps in understanding the hydrogen bonding and NH acidity in such compounds (Duarte-Hernández et al., 2015).
Impurity Analysis in Pharmaceuticals
- A study on concentrated solutions containing 6-aminocaproic acid and excipients highlighted the formation of 3-hydroxy-3,4-dicarboxy-butanamide-N-hexanoic acid, an impurity, using high-resolution mass spectrometry and NMR (Schou-Pedersen et al., 2015).
Solvent Extraction and Purification
- N,N-dialkyl aliphatic amides, including derivatives of butanamide, have been used for the solvent extraction of thorium, demonstrating their utility in separation and purification processes (Rao & Tomar, 2016).
Herbicidal Activity
- Certain N-(ce, ce-dimethylbenzyl)butanamides, including optically active versions, have shown effective herbicidal activity against purple nutsedge, demonstrating the agricultural applications of these compounds (Shunichi et al., 2010).
properties
IUPAC Name |
(3S)-3-hydroxy-N,N-dimethylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-5(8)4-6(9)7(2)3/h5,8H,4H2,1-3H3/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHICCAZEETWRET-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)N(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89209-12-1 |
Source
|
Record name | (3S)-3-hydroxy-N,N-dimethylbutanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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